NVP DPP 728 dihydrochloride, also known as DPP-728 Hydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is primarily researched for its role in diabetes management, particularly in enhancing glucose tolerance and insulin secretion. DPP-IV inhibitors like NVP DPP 728 are used to increase the levels of incretin hormones, which play a crucial role in glucose metabolism.
The synthesis of NVP DPP 728 dihydrochloride involves several key steps:
The industrial production typically employs batch synthesis in large reactors to ensure consistent quality and high yield.
The molecular formula of NVP DPP 728 dihydrochloride is C15H18N6O·2HCl, with a molecular weight of approximately 371.27 g/mol . The structure features a pyridine ring and various functional groups that contribute to its biological activity.
The primary reaction involved in synthesizing NVP DPP 728 dihydrochloride includes:
NVP DPP 728 acts by selectively inhibiting the enzyme dipeptidyl peptidase IV. This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, active incretin levels increase, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells .
NVP DPP 728 dihydrochloride has significant applications in scientific research, particularly in studies related to diabetes treatment. Its ability to enhance GLP-1 levels makes it a candidate for investigating therapeutic strategies for type 2 diabetes management. In vivo studies have shown that it improves glucose tolerance and augments insulin secretion, making it valuable for exploring metabolic disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3